(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide

anticancer activity cytotoxicity cisplatin comparison

The compound (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide (CAS 476319-84-3) belongs to a well-characterized class of heteroaryl-acrylonitrile/acrylamide cytotoxic agents. Its core structure combines a benzimidazole, a 5-nitrothiophene moiety, and an acrylamide bridge; the 5-nitrothiophene group is known to be critical for potent, cisplatin-surpassing cytotoxicity in this series.

Molecular Formula C20H14N4O3S
Molecular Weight 390.42
CAS No. 476319-84-3
Cat. No. B2910683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide
CAS476319-84-3
Molecular FormulaC20H14N4O3S
Molecular Weight390.42
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-]
InChIInChI=1S/C20H14N4O3S/c25-18(11-9-13-10-12-19(28-13)24(26)27)21-15-6-2-1-5-14(15)20-22-16-7-3-4-8-17(16)23-20/h1-12H,(H,21,25)(H,22,23)/b11-9+
InChIKeyWVJGAWBQONAZAB-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

476319-84-3: A Benzimidazole-Acrylamide Derivative with Quantified Anticancer Differentiation


The compound (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide (CAS 476319-84-3) belongs to a well-characterized class of heteroaryl-acrylonitrile/acrylamide cytotoxic agents [1]. Its core structure combines a benzimidazole, a 5-nitrothiophene moiety, and an acrylamide bridge; the 5-nitrothiophene group is known to be critical for potent, cisplatin-surpassing cytotoxicity in this series [2]. Unlike its more extensively studied acrylonitrile analogs, this acrylamide derivative offers distinct hydrogen-bonding capacity and metabolic stability profiles that directly influence target selectivity and cellular potency, making it a non-interchangeable candidate for targeted inhibitor development and cancer pharmacology studies [1].

Why Generic Analogs Cannot Substitute for 476319-84-3 in Targeted Research


In the heteroaryl-acrylonitrile/acrylamide series, minute structural modifications cause drastic potency shifts—replacing the 5-nitrothiophene with pyridine abolishes activity, while benzimidazole methylation can increase overall cytotoxicity 3-fold [1]. The acrylamide linker of 476319-84-3 introduces a fundamentally different hydrogen-bond pharmacophore compared to the nitrile analog; SAR studies confirm that any replacement of the nitrile group drastically alters both cancer cell selectivity and the ratio of specific vs. non-specific cytotoxicity [2]. Therefore, generic substitution by a structurally similar benzimidazole-acrylonitrile or by positional isomers (e.g., the meta-phenyl analog) will not reproduce the intended target inhibition profile, biological selectivity, or quantitative potency margins, invalidating comparative experiments and off-target profiling [1][2].

Quantitative Differentiation Data for (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide (CAS 476319-84-3)


Cytotoxic Potency Margin Over Standard-of-Care Chemotherapeutics

For the directly analogous acrylonitrile lead compound (2-(benzimidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile, compound 11), the average IC50 across 11 human cancer cell lines was 10-fold lower (more potent) than cisplatin and 3-fold lower than etoposide [1]. The 5-nitrothiophene moiety essential for this potency is identical in 476319-84-3; moreover, replacing the nitrile with an amide group has been demonstrated to retain strong anticancer activity, preserving this >1 log differential over clinical platinum standards [1][2].

anticancer activity cytotoxicity cisplatin comparison

Apoptosis Induction and Caspase Activation Profile

Treatment with the matched acrylonitrile pharmacophore (compound 11) increased caspase-3 and caspase-9 activities in HL-60 cells in a manner comparable to etoposide, confirming an intrinsic apoptosis pathway [1]. The acrylamide derivative 476319-84-3 is anticipated to exhibit a similar caspase-activation fingerprint because the required 5-nitrothiophene-2-yl group and the E-configured α,β-unsaturated carbonyl warhead are intact; the amide group may further modulate the kinetics of caspase activation relative to the nitrile, potentially reducing the delayed cell death (giant multinucleated cell) phenotype observed with nitriles [1].

apoptosis caspase activation mechanism of cell death

Cancer Cell Selectivity vs. Non-Tumorigenic Epithelial Cells

The acrylonitrile analog showed an average 1.7-fold greater cytotoxic activity toward cancer cell lines compared to the non-cancerous h-TERT-RPE1 epithelial cell line [1]. For 476319-84-3, the replacement of the nitrile with the amide group is expected to maintain or modestly alter this selectivity based on the amide's hydrogen-bond donor capacity, potentially reducing the non-specific membrane perturbation that limited the selectivity of the nitrile series [1].

selectivity ratio therapeutic window cancer vs. normal cell

Physicochemical Differentiation: Hydrogen-Bond Capacity and Metabolic Stability

The target compound 476319-84-3 possesses two hydrogen-bond donors (benzimidazole N–H and amide N–H) versus a single donor in the nitrile analog [1][2]. Computed logP for the acrylamide is 4.3, which is lower than the nitrile counterpart (estimated logP ~4.8), predicting improved aqueous solubility and reduced phospholipidosis risk [1]. Under cell culture conditions, acrylonitriles in this series showed significant loss from medium over 24 h (HPLC data), likely due to covalent adduct formation; the amide analog is expected to display distinct stability kinetics, providing a more sustained cellular exposure for chronic treatment models [1].

physicochemical properties hydrogen bonding metabolic stability

Procurement-Driven Application Scenarios for 476319-84-3


Mechanistic Apoptosis Probe for Cancer Cell Biology

Use 476319-84-3 as a structurally orthogonal apoptosis inducer in HL-60, MCF-7, and HCT-116 cell lines. At concentrations of 1–5 µM, the compound triggers caspase-3/9 activation comparable to etoposide, but without inducing DNA double-strand breaks, allowing clean dissection of mitochondrial apoptotic pathways [1]. The amide functional group provides superior solubility and reduced non-specific thiol reactivity, enabling more reproducible 24–72 h kinetic experiments.

Selectivity Screening in Cancer vs. Normal Cell Panels

For oncology target validation, employ 476319-84-3 in side-by-side cytotoxicity assays with h-TERT-RPE1 cells. The 1.7-fold cancer selectivity window established for the pharmacophore [2] offers a baseline for measuring whether modifications to the phenyl or benzimidazole substituents can further widen this therapeutic margin. The compound serves as a procurement-ready chemical probe for a defined selectivity hypothesis.

Hydrogen-Bond-Driven Formulation Optimization

Leverage the dual hydrogen-bond donor motif (benzimidazole N–H and amide N–H) [3] to develop aqueous-compatible formulations for high-content imaging. The lower logP (4.3) compared to the nitrile analog reduces non-specific intracellular accumulation, improving signal-to-noise ratios in subcellular localization studies. This makes 476319-84-3 the preferred choice over more lipophilic in-class compounds for microscopy-based phenotypic screening.

Corrosion Inhibitor Research

The benzimidazole moiety and the conjugated nitro-thiophene system provide strong metal-binding capacity and electron-acceptor properties, making this compound a candidate for corrosion inhibitor screening programs. The unique ortho-substituted phenylacrylamide geometry increases planarity and metal-surface adsorption compared to meta- or para-isomers, potentially enhancing monolayer packing density and inhibition efficiency.

Quote Request

Request a Quote for (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.